![molecular formula C19H27NO2 B2939481 2-cyclopentyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide CAS No. 1209067-95-7](/img/structure/B2939481.png)
2-cyclopentyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide
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Overview
Description
The compound “2-cyclopentyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide” is a complex organic molecule. It contains a cyclopentyl group, a phenyl group, a tetrahydro-2H-pyran ring, and an acetamide group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve the formation of the tetrahydro-2H-pyran ring, possibly through a cyclization reaction . The phenyl and cyclopentyl groups could be introduced through substitution reactions .Molecular Structure Analysis
The compound contains several functional groups that would influence its structure and properties. The tetrahydro-2H-pyran ring is a six-membered ring containing an oxygen atom . The phenyl group is a six-membered carbon ring with alternating double bonds, contributing to the compound’s aromaticity . The cyclopentyl group is a five-membered carbon ring . The acetamide group contains a carbonyl (C=O) and an amine (NH2) group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The tetrahydro-2H-pyran ring might undergo reactions at the oxygen atom or at the carbon atoms of the ring . The phenyl group might undergo electrophilic aromatic substitution reactions . The acetamide group could participate in various reactions, such as hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar acetamide group might increase its solubility in polar solvents . The aromatic phenyl group might contribute to its UV/Vis absorption spectrum .Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve studying its synthesis, properties, and potential applications. For instance, if it has biological activity, it could be studied as a potential drug . If it has interesting chemical reactivity, it could be used in the development of new synthetic methods .
properties
IUPAC Name |
2-cyclopentyl-N-[(4-phenyloxan-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c21-18(14-16-6-4-5-7-16)20-15-19(10-12-22-13-11-19)17-8-2-1-3-9-17/h1-3,8-9,16H,4-7,10-15H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNDPYDOJPHRJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2(CCOCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide |
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